Cas no 27810-64-6 (Isoquinoline-5-carboxylic acid)

Isoquinoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Isoquinoline-5-carboxylic acid
- 5-Isoquinolinecarboxylic acid
- 5-Carboxyisoquinoline
- Isochinolin-5-carbonsaeure
- RARECHEM AL BE 1523
- PubChem19508
- ZIPLFLRGHZAXSJ-UHFFFAOYSA-N
- NSC92776
- BCP23468
- STL555436
- BBL101640
- RW3255
- VQ10407
- TRA0070472
- AB16077
- SY002346
- 5-Isoquinolinecarboxylic acid, AldrichCPR
- ST2413176
- A24758
- CS-0006098
- AC-2633
- DTXSID60950491
- FS-3413
- FT-0602179
- DS-1442
- Z1192357300
- 27810-64-6
- AKOS000320287
- Isoquinoline-5-carboxylic acid, 95%
- NSC-92776
- F2124-1121
- EN300-77907
- SCHEMBL117921
- MFCD03788744
- DB-007591
-
- MDL: MFCD03788744
- インチ: 1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13)
- InChIKey: ZIPLFLRGHZAXSJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C2C([H])=NC([H])=C([H])C=21)=O
- BRN: 129180
計算された属性
- せいみつぶんしりょう: 173.04800
- どういたいしつりょう: 173.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 50.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.339
- ゆうかいてん: 275-280 °C
- ふってん: 405.6°C at 760 mmHg
- フラッシュポイント: 199.1℃
- 屈折率: 1.684
- PSA: 50.19000
- LogP: 1.93300
- ようかいせい: 未確定
Isoquinoline-5-carboxylic acid セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 22
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
Isoquinoline-5-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2124-1121-0.5g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 95%+ | 0.5g |
$46.0 | 2023-09-06 | |
eNovation Chemicals LLC | D523063-1g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 97% | 1g |
$160 | 2024-05-24 | |
TRC | I918013-1000mg |
Isoquinoline-5-carboxylic Acid |
27810-64-6 | 1g |
$184.00 | 2023-05-18 | ||
Enamine | EN300-77907-5.0g |
isoquinoline-5-carboxylic acid |
27810-64-6 | 95.0% | 5.0g |
$102.0 | 2025-03-21 | |
Life Chemicals | F2124-1121-5g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 95%+ | 5g |
$147.0 | 2023-09-06 | |
Ambeed | A113929-5g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 98% | 5g |
$119.0 | 2024-04-20 | |
eNovation Chemicals LLC | Y1231950-10G |
isoquinoline-5-carboxylic acid |
27810-64-6 | 97% | 10g |
$200 | 2024-07-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124463-5g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 96% | 5g |
¥921.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HX771-1g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 97% | 1g |
509.0CNY | 2021-08-04 | |
Frontier Specialty Chemicals | I11324-5 g |
Isoquinoline-5-carboxylic acid |
27810-64-6 | 5g |
$ 158.00 | 2022-11-04 |
Isoquinoline-5-carboxylic acid 関連文献
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Xin-ying Yin,Zhi-yu Yang,Guo-li Huang,Jian-jian Bian,Deng-qiang Wang,Qin Wang,Ming-yu Teng,Zheng-liang Wang,Jie Zhang New J. Chem. 2019 43 5849
-
Li-Jing Li,Zhong-Qiang Zhou,Zi-Kui Liu,Yuan-Yuan He,Feng-Cheng Jia,Xiao-Qiang Hu Chem. Commun. 2023 59 438
-
3. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783
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Meng-Yuan Jiang,Tao Feng,Ji-Kai Liu Nat. Prod. Rep. 2011 28 783
Isoquinoline-5-carboxylic acidに関する追加情報
Isoquinoline-5-carboxylic Acid (CAS No. 27810-64-6): An Overview of Its Structure, Properties, and Applications in Modern Research
Isoquinoline-5-carboxylic acid (CAS No. 27810-64-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. This compound is characterized by its isoquinoline ring system, which is a fused benzene and pyridine ring, and a carboxylic acid functional group at the 5-position. The combination of these structural features imparts Isoquinoline-5-carboxylic acid with a range of chemical and physical properties that make it an attractive candidate for both fundamental research and practical applications.
The molecular formula of Isoquinoline-5-carboxylic acid is C11H8NO2, with a molecular weight of approximately 184.19 g/mol. The compound is typically obtained as a white crystalline solid, which is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around 205-207°C, making it suitable for various thermal processes without significant decomposition.
In the realm of medicinal chemistry, Isoquinoline-5-carboxylic acid has been the subject of extensive research due to its potential biological activities. Recent studies have highlighted its role as a scaffold for the development of novel therapeutic agents. For instance, derivatives of Isoquinoline-5-carboxylic acid have shown promising anti-inflammatory and anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response. This finding suggests that Isoquinoline-5-carboxylic acid could serve as a lead compound for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its potential as a therapeutic agent, Isoquinoline-5-carboxylic acid has also found applications in materials science. Its ability to form stable complexes with various metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have shown promise in areas such as gas storage, catalysis, and drug delivery. A notable example is the use of Isoquinoline-5-carboxylic acid-based MOFs for the selective adsorption and separation of carbon dioxide from flue gases, which is crucial for carbon capture and storage technologies.
In analytical chemistry, Isoquinoline-5-carboxylic acid has been utilized as a derivatizing agent for the detection and quantification of various analytes. Its carboxylic acid group can react with primary amines to form stable amides, which can be detected using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This property has been leveraged in the development of sensitive and selective methods for the analysis of amino acids, peptides, and other biomolecules. A recent study published in the Analytical Chemistry journal demonstrated the use of Isoquinoline-5-carboxylic acid-derived amides for the rapid detection of trace levels of amino acids in complex biological matrices.
The synthesis of Isoquinoline-5-carboxylic acid can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate followed by cyclization under acidic conditions to form the isoquinoline ring. Subsequent oxidation steps are then used to introduce the carboxylic acid group at the 5-position. Advances in green chemistry have also led to the development of more environmentally friendly synthetic methods that minimize waste generation and reduce energy consumption.
In conclusion, Isoquinoline-5-carboxylic acid (CAS No. 27810-64-6) is a multifaceted compound with a wide range of applications in modern research. Its unique chemical structure endows it with valuable properties that make it suitable for use in medicinal chemistry, materials science, and analytical chemistry. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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